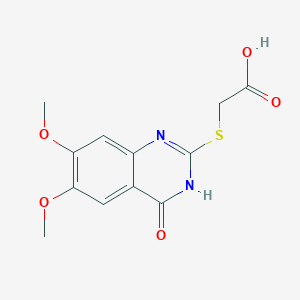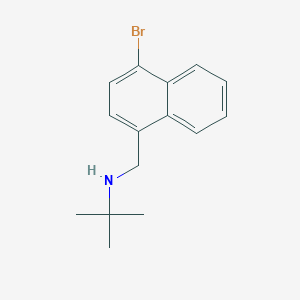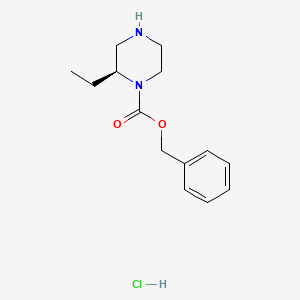
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline is a complex organic compound characterized by the presence of a fluoro-substituted pyridine ring, a morpholine ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Morpholine Ring Formation: The morpholine ring is formed through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the fluoro-substituted pyridine with 4-methylaniline using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and aniline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Applications De Recherche Scientifique
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring may contribute to its solubility and bioavailability. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylaniline: Lacks the morpholine and pyridine rings, resulting in different chemical properties.
4-Morpholin-4-ylpyridine: Lacks the fluoro and aniline groups, affecting its reactivity and applications.
3-(2-Fluoro-4-pyridyl)-4-methylaniline: Similar structure but without the morpholine ring, leading to different biological activities.
Uniqueness
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group, morpholine ring, and aniline moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H18FN3O |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
3-(2-fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline |
InChI |
InChI=1S/C16H18FN3O/c1-11-2-3-13(18)10-14(11)12-8-15(17)19-16(9-12)20-4-6-21-7-5-20/h2-3,8-10H,4-7,18H2,1H3 |
Clé InChI |
XXAVGNRMRBEOCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)
![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)


![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
